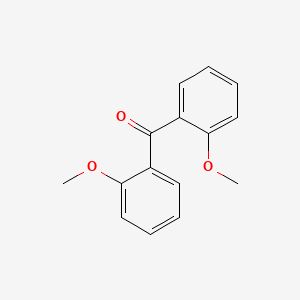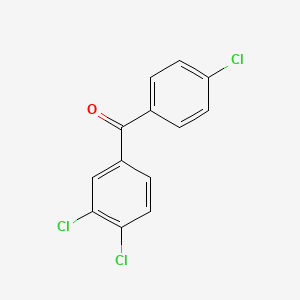
1-Benzhydryl-4-(chloroacetyl)piperazine
Overview
Description
1-Benzhydryl-4-(chloroacetyl)piperazine is a synthetic organic compound with the molecular formula C19H21ClN2O and a molecular weight of 328.84 g/mol . This compound is a derivative of piperazine, featuring a benzhydryl moiety and a chloroacetyl group.
Mechanism of Action
Target of Action
1-Benzhydryl-4-(chloroacetyl)piperazine is a derivative of piperazine, which is known to bind to multiple receptors with high affinity . The piperazine nucleus is a privileged structure, capable of binding to multiple receptors with high affinity . In particular, this compound has been identified as a potent inhibitor of histone deacetylase (HDAC), specifically HDAC6 .
Mode of Action
The interaction of this compound with its target, HDAC6, results in the inhibition of the enzyme’s activity . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDAC6, this compound prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The action of this compound on HDAC6 affects various biochemical pathways. HDAC6 is involved in several cellular processes, including transcription, cell cycle progression, and developmental events. By inhibiting HDAC6, this compound can affect these processes .
Pharmacokinetics
The compound’s molecular weight (32884 g/mol ) suggests that it may have suitable properties for oral bioavailability.
Result of Action
The inhibition of HDAC6 by this compound can lead to various molecular and cellular effects. For instance, it can affect gene transcription, leading to changes in the expression of genes regulated by acetylation . This can have downstream effects on cellular processes such as cell cycle progression and development .
Biochemical Analysis
Biochemical Properties
1-Benzhydryl-4-(chloroacetyl)piperazine plays a significant role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . The compound has been identified as a potent HDAC inhibitor, with selective inhibition of HDAC6, which is involved in various cellular processes, including cell cycle regulation and apoptosis . Additionally, this compound interacts with other biomolecules such as proteins and enzymes, influencing their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of HDACs leads to increased acetylation of histone proteins, resulting in changes in gene expression that can promote cell differentiation and apoptosis . Furthermore, this compound has demonstrated anti-cancer activity, particularly against breast cancer cells, by inducing cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDACs, preventing them from deacetylating histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased transcriptional activity . Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of cellular processes . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity . The compound undergoes biotransformation in the body, leading to the formation of metabolites that can further modulate its effects on cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions influence the compound’s bioavailability and efficacy, as well as its potential for off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it can exert its effects on target biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, ensuring its efficacy and minimizing potential side effects .
Preparation Methods
The synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine typically involves the following steps :
Starting Material: 1-Benzhydryl piperazine is dissolved in acetonitrile.
Reaction: The solution is cooled to 0°C, and 1.1 equivalents of the corresponding bromo-methyl ester are added, along with 1.7 equivalents of potassium carbonate.
Completion: The reaction mixture is stirred until the reaction is complete, and the product is isolated through standard purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-4-(chloroacetyl)piperazine undergoes various chemical reactions, including :
Nucleophilic Substitution: Reaction with acyl chlorides to form derivatives.
Oxidation and Reduction: Potential reactions with oxidizing or reducing agents, though specific conditions and products may vary.
Substitution Reactions: Common reagents include potassium carbonate and bromo-methyl esters, leading to the formation of substituted products.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-4-(chloroacetyl)piperazine has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which may have implications in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-cancer activity.
Industry: Utilized in proteomics research and potentially in the development of new materials.
Comparison with Similar Compounds
1-Benzhydryl-4-(chloroacetyl)piperazine can be compared with other piperazine derivatives, such as :
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
1-Benzylpiperazine: Known for its pharmacological activities, including vasodilator and anti-viral effects.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDPVAMDBJJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326769 | |
| Record name | NSC614571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358733-61-6 | |
| Record name | NSC614571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)



![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)


![1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one](/img/structure/B1296976.png)
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)


